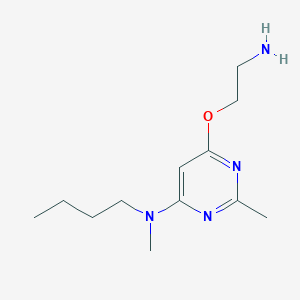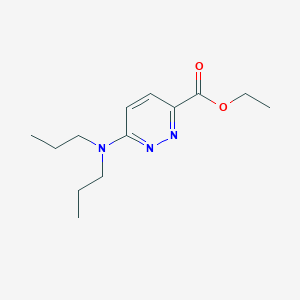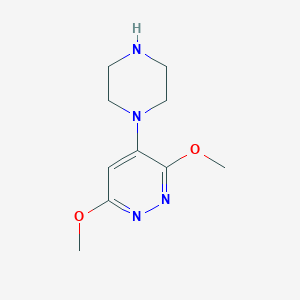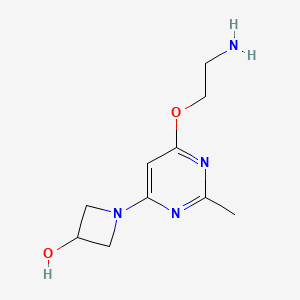![molecular formula C11H19NO2 B1492622 1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane CAS No. 2098065-26-8](/img/structure/B1492622.png)
1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane
Descripción general
Descripción
1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane (1,4-DADT) is a novel organic compound that has been studied for its potential applications in a variety of scientific fields. It is a cyclic polyether compound with a unique structure and physical properties, which has attracted the attention of researchers in recent years. 1,4-DADT is an important intermediate in the synthesis of various organic compounds, and has been used in the synthesis of polymers, dyes, drugs, and other compounds. In addition, it has been studied for its potential applications in medicinal chemistry, biochemistry, and nanotechnology.
Aplicaciones Científicas De Investigación
Antimalarial Activity
A significant body of research has focused on the derivatives of 1,4-Dioxa-8-azadispiro compounds for their potential antimalarial activities. For instance, methyl-substituted dispiro-1,2,4,5-tetraoxanes have been studied for their structural properties and correlations with antimalarial activity. These compounds were designed as metabolically stable analogues to test against Plasmodium falciparum, with some showing notable activity due to their structural features that allow interaction with parasite heme (McCullough et al., 2000). Another study synthesized sixteen alkyl-substituted dispiro-1,2,4,5-tetraoxanes, exploring structure-activity relationships and identifying compounds with superior oral antimalarial activity compared to existing prototypes (Vennerstrom et al., 2000).
Interaction with Human Serum Albumin
The interaction between dispiro-tetraoxanes and human serum albumin (HSA) has been studied to gain insights into the drug transportation and metabolism processes. This research is crucial for understanding how these compounds behave in biological systems, which aids in designing more potent analogues for biomedical applications. Spectroscopic and computational studies have shown moderate affinity of these analogues to HSA, indicating potential for effective drug delivery mechanisms (Yadav et al., 2020).
Synthesis and Characterization of Novel Compounds
Research has also extended to the synthesis and characterization of novel dispiro compounds for various applications beyond antimalarial activities. For example, nitrogen-containing dispiroheterocycles have been synthesized and evaluated for their microbial properties, showcasing the versatility of dispiro compounds in developing new materials with potential antibacterial or antifungal properties (Dalloul & Samaha, 2010).
Anticancer Activities
The exploration of dispiro-1,2,4,5-tetraoxane dimers has also revealed their potential in anticancer applications. These compounds have been evaluated for their antimalarial and anticancer activities, with some showing potent activity against colon and leukemia cell lines. The study highlights the broad therapeutic potential of dispiro compounds, extending their utility to oncological research (Amewu et al., 2013).
Mecanismo De Acción
Target of Action
Unfortunately, the specific primary targets of 1,4-Dioxa-8-azadispiro[405(6)
Biochemical Pathways
The specific biochemical pathways affected by 1,4-Dioxa-8-azadispiro[405(6)
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1,4-Dioxa-8-azadispiro[405(6)
Result of Action
The molecular and cellular effects of 1,4-Dioxa-8-azadispiro[405(6)
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,4-Dioxa-8-azadispiro[405(6)
Propiedades
IUPAC Name |
1,4-dioxa-8-azadispiro[4.0.56.35]tetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-3-10(4-2-6-12-9-10)11(5-1)13-7-8-14-11/h12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKQICBLPIQELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCNC2)C3(C1)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Cyclopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B1492544.png)
![3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B1492545.png)






![2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B1492557.png)
![4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1492559.png)

